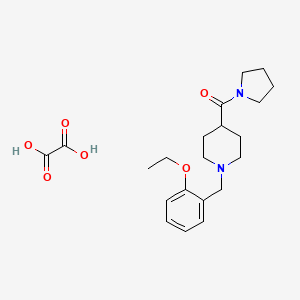
1-(2-ethoxybenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine oxalate
Overview
Description
1-(2-ethoxybenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine oxalate, commonly known as EPP, is a chemical compound that has been extensively researched for its potential applications in scientific research. EPP is a piperidine derivative that has shown promising results in various studies, particularly in the field of neuroscience.
Mechanism of Action
EPP acts as a selective agonist of the sigma-1 receptor, which is a transmembrane protein that is expressed in various tissues throughout the body, including the brain. The sigma-1 receptor is involved in various physiological processes, including calcium signaling, ion channel regulation, and protein folding. EPP binds to the sigma-1 receptor and modulates its activity, leading to various physiological effects.
Biochemical and Physiological Effects:
EPP has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, the regulation of ion channels, and the modulation of protein folding. EPP has also been shown to have neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. EPP has also been shown to have anti-inflammatory effects and to modulate the immune system.
Advantages and Limitations for Lab Experiments
One of the main advantages of EPP is its high affinity for the sigma-1 receptor, which allows for specific targeting of this protein in various tissues. EPP has also been shown to have low toxicity and to be well-tolerated in animal studies. However, one of the limitations of EPP is its complex synthesis process, which can be time-consuming and expensive. Additionally, further research is needed to fully understand the safety and efficacy of EPP in humans.
Future Directions
There are several future directions for research on EPP, including the development of more efficient synthesis methods, the investigation of the safety and efficacy of EPP in humans, and the exploration of its potential applications in other areas of scientific research. EPP has shown promise in the treatment of various neurological disorders, and further research is needed to fully understand its potential therapeutic benefits. Additionally, the role of the sigma-1 receptor in various physiological processes is still not fully understood, and further research is needed to elucidate its functions.
Scientific Research Applications
EPP has been used extensively in scientific research, particularly in the field of neuroscience. EPP has been shown to have a high affinity for the sigma-1 receptor, a protein that is involved in various physiological processes in the body. EPP has been used to study the role of the sigma-1 receptor in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
properties
IUPAC Name |
[1-[(2-ethoxyphenyl)methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2.C2H2O4/c1-2-23-18-8-4-3-7-17(18)15-20-13-9-16(10-14-20)19(22)21-11-5-6-12-21;3-1(4)2(5)6/h3-4,7-8,16H,2,5-6,9-15H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSSJPHALNUPOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCC(CC2)C(=O)N3CCCC3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]carbonyl}-4-(2,3-dimethylphenyl)piperazine oxalate](/img/structure/B3951314.png)
![1-(2,3-dimethylphenyl)-4-{[1-(4-ethylbenzyl)-4-piperidinyl]carbonyl}piperazine oxalate](/img/structure/B3951316.png)
![1-(2,3-dimethylphenyl)-4-{[1-(2-methoxybenzyl)-4-piperidinyl]carbonyl}piperazine oxalate](/img/structure/B3951322.png)
![1-(2,3-dimethylphenyl)-4-{[1-(4-methoxybenzyl)-4-piperidinyl]carbonyl}piperazine oxalate](/img/structure/B3951330.png)
![1-{[1-(4-chlorobenzyl)-4-piperidinyl]carbonyl}-4-(2,3-dimethylphenyl)piperazine oxalate](/img/structure/B3951335.png)
![1-{[1-(2-chlorobenzyl)-4-piperidinyl]carbonyl}-4-(2,3-dimethylphenyl)piperazine oxalate](/img/structure/B3951340.png)
![1-(2,3-dimethylphenyl)-4-{[1-(2-ethoxybenzyl)-4-piperidinyl]carbonyl}piperazine oxalate](/img/structure/B3951348.png)
![1-(2,3-dimethylphenyl)-4-{[1-(4-ethoxybenzyl)-4-piperidinyl]carbonyl}piperazine oxalate](/img/structure/B3951354.png)
![1-{[1-(2,3-dimethoxybenzyl)-4-piperidinyl]carbonyl}-4-(2,3-dimethylphenyl)piperazine oxalate](/img/structure/B3951355.png)
![1-(2,3-dimethylphenyl)-4-{[1-(1-naphthylmethyl)-4-piperidinyl]carbonyl}piperazine oxalate](/img/structure/B3951356.png)
![1-{[1-(2,4-dimethoxybenzyl)-4-piperidinyl]carbonyl}-4-(2,3-dimethylphenyl)piperazine oxalate](/img/structure/B3951359.png)
![1-{[1-(2,5-dimethoxybenzyl)-4-piperidinyl]carbonyl}-4-(2,3-dimethylphenyl)piperazine](/img/structure/B3951361.png)

